molecular formula C12H16BrNOS B8376444 (2-Bromo-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone

(2-Bromo-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone

Cat. No. B8376444
M. Wt: 302.23 g/mol
InChI Key: QCHWQTFPWCIFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C12H16BrNOS and its molecular weight is 302.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-ethyl-thiophen-3-yl)-piperidin-1-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16BrNOS

Molecular Weight

302.23 g/mol

IUPAC Name

(2-bromo-5-ethylthiophen-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H16BrNOS/c1-2-9-8-10(11(13)16-9)12(15)14-6-4-3-5-7-14/h8H,2-7H2,1H3

InChI Key

QCHWQTFPWCIFBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)Br)C(=O)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-5-ethyl-thiophene-3-carboxylic acid (0.44 g, 1.88 mmol) was dissolved in DMF (10 mL). HATU (1.88 mmol) and piperidine (10 mmol) were added and the reaction mixture stirred for 3 hours. The mixture was diluted with water and acetonitrile and the product was purified by HPLC, eluting with 0%-95% acetonitrile in water (0.1% formic acid) over 30 minutes. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.36 g). LCMS m/z 304.00 [M+H]+ RT=10.91 min (Analytical Method 2). 1H NMR (400 MHz, CHCl3-d): δ 6.6 (s, 1H), 3.7 (m, 2H), 3.35 (m, 2H), 2.75 (q, 2H), 1.65 (m, 4H), 1.55 (m, 2H), 1.27 (t, 3H).
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.88 mmol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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